molecular formula C16H15NO4 B214506 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

カタログ番号 B214506
分子量: 285.29 g/mol
InChIキー: CVRMUHPWQGWABA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is an essential component of the DNA damage response pathway and plays a crucial role in maintaining genomic stability. As such, CHK1 inhibitors like CFI-400945 have been identified as potential cancer therapeutics.

作用機序

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one targets CHK1, which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to halt the cell cycle to allow for DNA repair. By inhibiting CHK1, 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one prevents cells from repairing DNA damage, leading to cell death.
Biochemical and physiological effects:
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy. In addition, 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.

実験室実験の利点と制限

One advantage of using 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is that it specifically targets CHK1, which is a key regulator of the DNA damage response pathway. This makes it a useful tool for studying the effects of DNA damage and repair on cell survival. However, one limitation of using 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it may not accurately reflect the effects of other CHK1 inhibitors, as it has a unique chemical structure and mechanism of action.

将来の方向性

There are several potential future directions for research on 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is in developing combination therapies that include 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and other cancer therapeutics, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to respond to 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one treatment. Additionally, further studies are needed to better understand the mechanism of action of 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and to optimize its dosing and administration in clinical trials.

合成法

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process involving various chemical reactions. The synthesis begins with the condensation of 2,4-dimethylfuran-3-carboxaldehyde and 2-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reduced to form the corresponding amine, which is further reacted with 3-hydroxy-1,3-dihydro-2H-indol-2-one to produce 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In vivo studies have shown that 3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can inhibit tumor growth and improve survival in various cancer models.

特性

製品名

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

分子式

C16H15NO4

分子量

285.29 g/mol

IUPAC名

3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H15NO4/c1-9-8-21-10(2)14(9)13(18)7-16(20)11-5-3-4-6-12(11)17-15(16)19/h3-6,8,20H,7H2,1-2H3,(H,17,19)

InChIキー

CVRMUHPWQGWABA-UHFFFAOYSA-N

SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

正規SMILES

CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。